3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride
CAS No.: 2408972-40-5
Cat. No.: VC6655736
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408972-40-5 |
|---|---|
| Molecular Formula | C10H20ClNO2 |
| Molecular Weight | 221.73 |
| IUPAC Name | 3-cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-10(11(2)3,7-9(12)13)8-5-4-6-8;/h8H,4-7H2,1-3H3,(H,12,13);1H |
| Standard InChI Key | NOBOKZSCKORQDP-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)O)(C1CCC1)N(C)C.Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 3-cyclobutyl-3-(dimethylamino)butanoic acid hydrochloride, reflecting its substitution pattern. The molecular formula is C₁₀H₁₉NO₂·HCl, with a molecular weight of 221.73 g/mol . The hydrochloride salt form improves solubility in polar solvents compared to the free base.
Structural Features
The molecule comprises:
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A cyclobutyl group at the C3 position, introducing ring strain and conformational constraints.
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A dimethylamino group (–N(CH₃)₂) at C3, contributing basicity and hydrogen-bonding potential.
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A butanoic acid backbone with a carboxylic acid terminus, enabling salt formation or esterification .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO₂·HCl | |
| InChI Code | 1S/C10H19NO2.ClH/c1-10(...) | |
| InChI Key | NOBOKZSCKORQDP-UHFFFAOYSA-N | |
| SMILES | CC(C(CC(=O)O)(C1CCC1)N(C)C)Cl |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for this compound is publicly disclosed, analogous methods for cyclobutyl-containing amines suggest a multi-step approach:
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Cyclobutane Ring Formation: Via [2+2] photocycloaddition or ring-closing metathesis.
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Amination: Introduction of the dimethylamino group using dimethylamine under nucleophilic substitution conditions.
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Carboxylic Acid Formation: Oxidation or hydrolysis of a nitrile/ester precursor.
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Salt Formation: Treatment with HCl in a polar solvent like dichloromethane or DMSO .
A patent (WO2009085858A1) describes related syntheses of cyclobutylmethyl amines using dichloromethane and potassium carbonate, which may inform potential scale-up strategies .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in water (≥10 mg/mL), DMSO, and methanol; sparingly soluble in apolar solvents .
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Stability: Stable at room temperature for ≥24 months when stored desiccated at 2–8°C .
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Storage Temperature | 2–8°C (desiccated) | |
| pH (1% aqueous) | 2.5–3.5 | |
| LogP (predicted) | 1.2 ± 0.3 | |
| pKa (carboxylic acid) | ~4.5 |
Applications in Chemical Research
Building Block in Synthesis
The compound serves as a precursor for:
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Peptidomimetics: Via coupling of the carboxylic acid to amino groups.
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Quaternary Ammonium Salts: Alkylation of the dimethylamino group.
Catalysis and Materials Science
Cyclobutylamines are explored in asymmetric catalysis, though this derivative’s role remains unstudied.
Future Perspectives
Research Gaps
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Pharmacokinetic Studies: ADME properties remain uncharacterized.
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Target Identification: Proteomic studies to map protein interactions.
Synthetic Optimization
Development of enantioselective routes to access stereoisomers could enhance therapeutic utility.
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